N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline
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Overview
Description
N-[(2-methoxy-1-naphthyl)methylene]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline is a complex organic compound that features a naphthyl group, a methoxy group, and a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxy-1-naphthyl)methylene]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline typically involves a multi-step process. One common method includes the condensation reaction between 2-methoxy-1-naphthaldehyde and 4-(6-methyl-1,3-benzothiazol-2-yl)aniline. The reaction is usually carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxy-1-naphthyl)methylene]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The imine group can be reduced to form an amine.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-[(2-methoxy-1-naphthyl)methylene]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of novel materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of N-[(2-methoxy-1-naphthyl)methylene]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to engage in various types of chemical interactions, which can influence biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-hydroxy-1-naphthyl)methylene]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline
- N-[(2-chloro-1-naphthyl)methylene]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline
Uniqueness
N-[(2-methoxy-1-naphthyl)methylene]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the naphthyl and benzothiazole moieties also contributes to its distinct properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C26H20N2OS |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
1-(2-methoxynaphthalen-1-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]methanimine |
InChI |
InChI=1S/C26H20N2OS/c1-17-7-13-23-25(15-17)30-26(28-23)19-8-11-20(12-9-19)27-16-22-21-6-4-3-5-18(21)10-14-24(22)29-2/h3-16H,1-2H3 |
InChI Key |
UUPKNXHCSFTBRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=CC4=C(C=CC5=CC=CC=C54)OC |
Origin of Product |
United States |
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